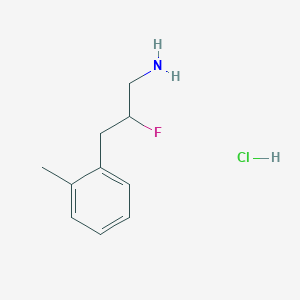![molecular formula C12H23N3O B1484967 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 2098115-25-2](/img/structure/B1484967.png)
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine
Descripción general
Descripción
The compound “3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a tert-butoxy group, which is a type of ether . Ethers are a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . They are used in a variety of applications, including dyes, perfumes, oils, waxes, and other industrial uses .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of a heterocyclic compound with an alkyl halide, followed by a ring-opening reaction and oxidation . For example, a similar compound, N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, was synthesized in four steps startingAplicaciones Científicas De Investigación
Catalysis in Polymerization
The study by Matiwane et al. (2020) demonstrates the application of pyrazolyl compounds in catalysis. Specifically, they synthesized zinc(II) carboxylate complexes from pyrazolyl compounds (including 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethyl-amine) and tested them as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes were effective in forming poly(cyclohexene carbonate) and cyclohexene carbonate, showing significant catalytic activity even under low CO2 pressures and solvent-free conditions (Matiwane, Obuah, & Darkwa, 2020).
Antibacterial Activity
Prasad (2021) details the synthesis of a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, showcasing their antibacterial activity. This indicates the potential of pyrazolyl derivatives in creating antibacterial agents, highlighting their relevance in pharmaceutical research and development (Prasad, 2021).
Reactivity Studies
Mironovich & Shcherbinin (2014) conducted a study on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one. This work is significant as it adds to the understanding of the chemical behavior of pyrazolyl compounds, which is crucial for their application in various chemical reactions and potential industrial processes (Mironovich & Shcherbinin, 2014).
Polymerization and Oligomerization Catalysts
Obuah et al. (2014) studied the use of pyrazolylamine ligands as catalysts in oligomerization and polymerization of ethylene. Their research found that these catalysts' effectiveness is dependent on the co-catalyst and solvent used, indicating the versatility and potential of pyrazolyl compounds in polymer chemistry (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Propiedades
IUPAC Name |
3-[1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-12(2,3)16-8-7-15-10-11(9-14-15)5-4-6-13/h9-10H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICRMTWENSUAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



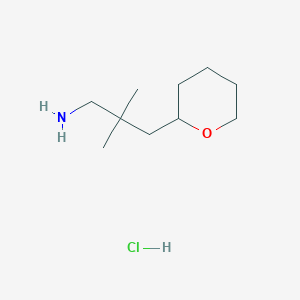
amine hydrochloride](/img/structure/B1484886.png)
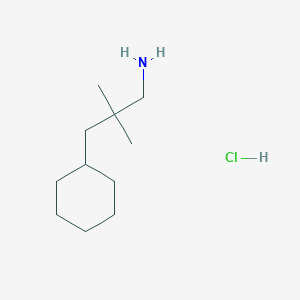
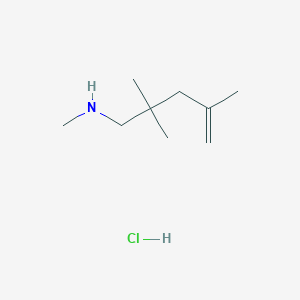
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
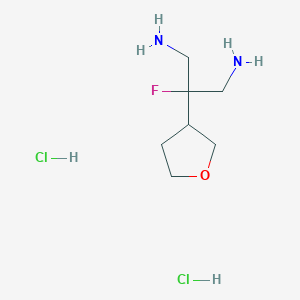
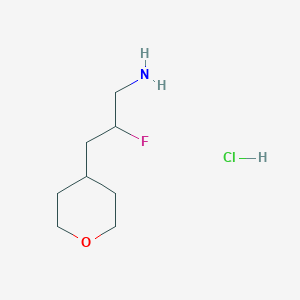
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
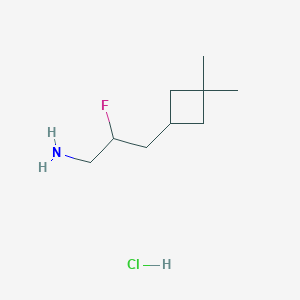

![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)
